3-Methoxy-2-methyl-6-nitroaniline
Overview
Description
3-Methoxy-2-methyl-6-nitroaniline is an organic compound with the molecular formula C8H10N2O3 It is a derivative of aniline, featuring a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group (-NO2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-6-nitroaniline typically involves multiple steps. One common method includes the nitration of 2-methyl-6-methoxyaniline. The nitration process involves treating the starting material with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methyl-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield 3-methoxy-2-methyl-6-aminobenzene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron powder in acidic conditions or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Nitro derivatives or nitroso compounds.
Reduction: Amino derivatives.
Substitution: Halogenated products depending on the substituent introduced.
Scientific Research Applications
3-Methoxy-2-methyl-6-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-6-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitroaniline: Similar structure but lacks the methoxy group.
3-Methoxy-N-methylaniline: Similar structure but lacks the nitro group.
Uniqueness
The combination of these functional groups makes it a versatile compound for various synthetic and research purposes .
Properties
IUPAC Name |
3-methoxy-2-methyl-6-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-7(13-2)4-3-6(8(5)9)10(11)12/h3-4H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMNQAZCOOUZTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325457 | |
Record name | 3-methoxy-2-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132873-82-6 | |
Record name | 3-methoxy-2-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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